(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride
CAS No.: 2228191-06-6
Cat. No.: VC4242374
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228191-06-6 |
|---|---|
| Molecular Formula | C7H12ClF2N |
| Molecular Weight | 183.63 |
| IUPAC Name | (6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-4(3-10)2-6(5)7;/h4-6H,1-3,10H2;1H |
| Standard InChI Key | VMKDYRPFCMQLPS-UHFFFAOYSA-N |
| SMILES | C1C(CC2C1C2(F)F)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The bicyclo[3.1.0]hexane system consists of a fused cyclopropane and cyclopentane ring, creating a rigid, three-dimensional framework. Fluorine atoms at the 6,6 positions introduce steric and electronic effects, while the methanamine group at the 3-position provides a reactive site for further functionalization . The hydrochloride salt formation improves crystallinity and aqueous solubility, critical for pharmaceutical applications .
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| IUPAC Name | (6,6-difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 183.63 g/mol |
| InChI Code | 1S/C7H11F2N.ClH/c8-7(9)5-1-4(3-10)2-6(5)7;/h4-6H,1-3,10H2;1H |
| InChI Key | VMKDYRPFCMQLPS-UHFFFAOYSA-N |
| Hazard Statements | H302, H315, H319, H335 |
Physicochemical Characteristics
The compound’s fluorinated bicyclic structure confers high lipophilicity, which may enhance membrane permeability in biological systems . The pKa of the amine group (estimated ~9.5) suggests partial protonation at physiological pH, influencing its pharmacokinetic profile.
Synthesis and Manufacturing
Purification and Analysis
Purification likely employs recrystallization or chromatography, with purity verified via HPLC (>95%) . Structural confirmation uses , , and NMR, alongside high-resolution mass spectrometry.
Applications in Medicinal Chemistry
Drug Design Considerations
The compound’s logP (estimated ~2.1) and topological polar surface area (~35 Ų) suggest moderate blood-brain barrier permeability, making it a candidate for central nervous system targets. Its metabolic stability remains uncharacterized but could be inferred from in vitro microsomal assays of related molecules.
Comparison with Structural Analogues
Bicyclo[3.2.1]octane Derivatives
Compounds like 1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanamine hydrochloride (MW 211.68 g/mol) feature a larger bicyclic system, offering distinct steric profiles and potentially slower metabolic clearance.
3,3-Difluorobicyclo[3.1.0]hexan-6-amine Hydrochloride
This analogue lacks the methanamine group at the 3-position, reducing its versatility for derivatization but maintaining similar fluorination effects.
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